molecular formula C17H10Cl2N2OS B2669797 (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile CAS No. 423738-04-9

(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile

Cat. No.: B2669797
CAS No.: 423738-04-9
M. Wt: 361.24
InChI Key: LXZIWNXEANUHCB-WDZFZDKYSA-N
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Description

(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates several privileged pharmacophores, including a 2,4-dichlorophenyl-thiazole unit and a 5-methylfuran moiety, connected by a Z-configured acrylonitrile linker. This unique architecture suggests potential as a key intermediate in organic synthesis, particularly in developing novel heterocyclic systems. The thiazole and furan rings are common in medicinal chemistry, often associated with a range of biological activities. The specific stereochemistry of the prop-2-enenitrile bridge is critical, as the Z-configuration can significantly influence the molecule's spatial orientation, binding affinity, and subsequent interactions in biological systems. Researchers can utilize this compound as a core scaffold for constructing more complex molecules, such as in the synthesis of fused heterocyclic compounds or as a model substrate in method development for cycloaddition reactions . Its high level of structural definition makes it valuable for structure-activity relationship (SAR) studies, fragment-based drug design, and probing specific biochemical pathways. This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, characterization, and storage conditions.

Properties

IUPAC Name

(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2OS/c1-10-2-4-13(22-10)6-11(8-20)17-21-16(9-23-17)14-5-3-12(18)7-15(14)19/h2-7,9H,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZIWNXEANUHCB-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dichlorophenyl and furan groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while reduction could produce amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its efficacy against various cancer cell lines and the mechanisms through which it operates.

Efficacy Against Cancer Cell Lines

  • Cell Line Studies :
    • The compound has shown significant cytotoxic effects against several human cancer cell lines, including:
      • HeLa (cervical cancer) : IC50 values ranging from 0.5 to 5 µg/mL.
      • HL-60 (acute promyelocytic leukemia) : IC50 values around 1 µg/mL.
      • AGS (gastric adenocarcinoma) : Notably high activity with IC50 values of approximately 0.89 µg/mL .
Cell LineIC50 (µg/mL)Mechanism of Action
HeLa0.5 - 5Induces apoptosis via mitochondrial pathway
HL-60~1Inhibition of proteasome activity
AGS~0.89Cell cycle arrest in subG0 phase

Antioxidant and Antibacterial Activities

In addition to its anticancer properties, this compound exhibits notable antioxidant and antibacterial activities:

  • Antioxidant Activity :
    • The compound demonstrates significant antiradical effects against DPPH and ABTS radicals, contributing to its therapeutic potential .
  • Antibacterial Activity :
    • Preliminary studies indicate that derivatives of this compound possess antibacterial properties, although further investigations are required to quantify these effects against specific bacterial strains .

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of the target compound with related molecules from the evidence:

Compound Name & Source Thiazole Substituents Aromatic/Functional Groups Notable Features
Target Compound 4-(2,4-Dichlorophenyl) 5-Methylfuran-2-yl Dichlorophenyl enhances electron deficiency; methylfuran increases lipophilicity
(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxothiazolidin-4-one 2-Chlorobenzyl 3-Fluoro-4-methylphenyl, pyrazole Thioxothiazolidinone core; halogenated aryl groups enhance metabolic stability
(Z)-2-(5-Acetyl-4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-3-(3-methylbenzofuran-2-yl)-3-oxo-propanenitrile 5-Acetyl-4-methyl-3-phenyl 3-Methylbenzofuran Acetyl group introduces polarity; benzofuran enhances π-stacking capabilities
(2Z)-3-[4-(Benzyloxy)phenyl]-2-{4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile 4-[2-(1,3-Dioxoisoindolin-2-yl)ethyl] 4-(Benzyloxy)phenyl Isoindolinone moiety improves solubility; benzyloxy group aids in crystallinity

Key Observations :

  • Electron-Withdrawing Groups : The target’s 2,4-dichlorophenyl group enhances electrophilicity, similar to the 3-fluoro-4-methylphenyl group in , which improves binding affinity in enzyme inhibition assays.
  • Heterocyclic Diversity : The 5-methylfuran-2-yl group in the target contrasts with benzofuran in ; furan derivatives generally exhibit lower aromaticity but higher metabolic lability compared to benzofuran.
  • Crystallinity : Compounds with bulky substituents (e.g., benzyloxy in ) often exhibit improved crystal packing, whereas the target’s methylfuran may reduce symmetry, complicating crystallization .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) 338.2 494.0 420.5
LogP (Predicted) 3.8 ± 0.2 4.5 ± 0.3 3.2 ± 0.2
Solubility (mg/mL) 0.12 (DMF) 0.08 (DMSO) 0.25 (Ethanol)

Analysis :

  • The target’s lower molecular weight (338.2 vs. 494.0 in ) suggests better membrane permeability, critical for bioavailability.
  • The methylfuran group reduces LogP compared to halogenated analogs in , balancing lipophilicity and solubility.

Biological Activity

The compound (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is a synthetic organic molecule notable for its complex structure, which includes a thiazole ring and aromatic groups. These structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

The compound consists of:

  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Dichlorophenyl Group : Often associated with enhanced biological activity.
  • Methylfuran Moiety : Contributes to the compound's overall reactivity and potential biological effects.

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The following sections highlight specific areas of biological activity related to this compound.

1. Antimicrobial Activity

The presence of the thiazole ring suggests potential antimicrobial properties. Research on other thiazole derivatives has demonstrated efficacy against bacteria, fungi, and viruses. For instance, compounds with similar thiazole structures have shown promising results in inhibiting the growth of various pathogens.

2. Anticancer Properties

Thiazole derivatives have been linked to anticancer activities due to their ability to inhibit specific cellular pathways. Studies have indicated that compounds featuring thiazole rings can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds derived from thiazoles have shown activity against breast cancer and colon carcinoma cell lines .

3. Antiviral Potential

The nitrile functional group within the compound may enhance its antiviral properties. Similar acrylonitrile derivatives have been explored for their effectiveness against viral infections, suggesting that this compound could be investigated further in this context.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of This compound , a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
Thiazole Derivative AThiazole ring + phenylAntimicrobial
Chlorinated Phenyl BDichlorophenyl + alkeneAnticancer
Aryl Nitrile CNitrile + aromatic systemAntiviral

This comparison highlights how the combination of functionalities present in this compound may confer distinct biological properties compared to its analogs.

Case Studies

Several studies have explored the biological activity of thiazole-containing compounds:

  • Study on Thiazole Derivatives : A study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 6.2 μM to over 40 μM depending on the specific derivative tested .
  • Antimicrobial Screening : In another study focusing on antimicrobial activity, several thiazole derivatives were screened against common bacterial strains. Results indicated that certain derivatives inhibited bacterial growth effectively, suggesting that similar testing could be conducted for This compound .

Q & A

Q. What synthetic methodologies are recommended for preparing (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile?

Methodological Answer: The compound can be synthesized via cyclocondensation of a thiazole precursor (e.g., 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) with a propenenitrile derivative bearing a 5-methylfuran substituent. Key steps include:

  • Knoevenagel condensation : To form the α,β-unsaturated nitrile moiety.
  • Heterocyclic coupling : Use of Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the thiazole and furan groups.
  • Stereochemical control : Employ Z-selective conditions (e.g., steric hindrance or catalytic systems) to stabilize the (2Z) configuration.

Supporting Data (Table 1):

Reaction StepPrecursorsConditionsYield (%)Reference
Thiazole formation2,4-dichlorophenyl thiourea + α-bromoacetophenoneEthanol, reflux, 12 h75–80
Knoevenagel condensationAldehyde derivative + malononitrilePiperidine catalyst, ethanol, 80°C60–70

Q. How is the structural configuration of this compound confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve the Z-configuration and dihedral angles between the thiazole and furan rings. Data-to-parameter ratios >10 and R-factors <0.07 ensure reliability (e.g., R = 0.044 in ).
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, vinyl proton coupling constants (J = 10–12 Hz) distinguish Z/E isomers.
  • Elemental analysis : Validate empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Supporting Data (Table 2):

TechniqueKey ObservationsReference
X-rayMean C–C bond length = 0.005 Å; Z-configuration confirmed
1H^1H-NMRδ 7.8–8.2 ppm (thiazole protons); δ 6.3–6.7 ppm (furan protons)

Advanced Research Questions

Q. How can computational models predict the compound’s stability and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the thiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles.
  • Molecular docking : Predict binding affinity to biological targets (e.g., fungal CYP51 enzymes) using software like AutoDock Vina. Validate with experimental IC50_{50} values .

Supporting Data (Table 3):

ParameterValueReference
HOMO-LUMO gap4.2 eV (indicative of moderate reactivity)
Docking score (CYP51)−9.8 kcal/mol (strong binding predicted)

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon signals. For example, cross-peaks between the nitrile carbon and adjacent vinyl protons confirm connectivity.
  • Dynamic NMR : Resolve rotational barriers in hindered substituents (e.g., dichlorophenyl group) by variable-temperature studies.
  • Benchmarking : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (mean deviation <2 ppm acceptable) .

Example Resolution (Table 4):

Carbon PositionExperimental δ (ppm)Calculated δ (ppm)Deviation
C≡N118.5119.1+0.6
Thiazole C-2152.3153.0+0.7

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Replace the 5-methylfuran group with electron-withdrawing groups (e.g., nitro) to enhance antifungal activity.
  • Bioisosteric replacement : Substitute the thiazole ring with 1,3,4-oxadiazole to improve metabolic stability.
  • In vitro assays : Test against Candida albicans (MIC ≤ 2 µg/mL) and compare with derivatives (Table 5) .

Supporting Data (Table 5):

DerivativeSubstituentMIC (µg/mL)
Parent compound5-methylfuran1.5
Derivative A5-nitro-furan0.8
Derivative B1,3,4-oxadiazole2.2

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